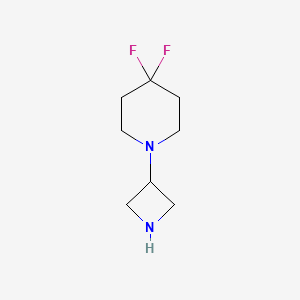

1-(Azetidin-3-YL)-4,4-difluoropiperidine

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQJXEUDXZJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278842 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-83-6 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" chemical properties

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine: Properties, Synthesis, and Applications

Abstract

This compound is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry. It serves as a versatile building block, uniquely combining the conformationally constrained azetidine ring with the metabolically robust and pKa-modulating 4,4-difluoropiperidine scaffold. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, plausible synthetic routes, and strategic applications in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the creation of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds

In the landscape of drug discovery, the selection of molecular scaffolds is a critical determinant of a compound's ultimate success. Saturated heterocycles are foundational building blocks, and among them, the azetidine ring has emerged as a "privileged scaffold". Its rigid, four-membered ring structure imparts a degree of conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the azetidine ring serves as a valuable three-dimensional vector, allowing for precise exit angles for substituents to probe protein binding pockets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize physicochemical and pharmacokinetic properties.[1] The 4,4-difluoropiperidine motif is particularly advantageous. The gem-dihalogen substitution at the 4-position blocks a common site of metabolic oxidation (cytochrome P450), thereby enhancing the metabolic stability and half-life of a molecule.[2] Crucially, the strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen, which can be essential for modulating target engagement, improving cell permeability, and reducing off-target effects such as hERG channel binding.

This compound represents a sophisticated amalgamation of these two powerful motifs. It provides a pre-built framework that offers metabolic stability, modulated basicity, and a conformationally defined exit vector, making it a highly sought-after intermediate for synthesizing novel chemical entities, particularly in the development of central nervous system (CNS) agents and other complex therapeutics.[3][4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound and its common salt forms are critical for its use in synthesis and formulation. The compound is typically supplied as a white to off-white solid with good solubility in polar organic solvents like methanol and DMSO, but limited aqueous solubility.[6]

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1257293-83-6 (Free Base) | [3][7][8] |

| Molecular Formula | C₈H₁₄F₂N₂ | [3][7] |

| Molecular Weight | 176.21 g/mol (Free Base) | [7][8] |

| Appearance | White to off-white powder/solid | [6] |

| Solubility | Soluble in DMSO, methanol; limited in water | [6] |

| Purity | Typically >98% (by HPLC) | [6] |

| Storage | 2-8°C, airtight container, protect from light and moisture | [6][8] |

| SMILES | C1NC(C1)N2CCC(CC2)(F)F | [7] |

| InChIKey | OIQJXEUDXZJIRR-UHFFFAOYSA-N | [7] |

Note: The compound is also available as various salts, such as the hydrochloride[9], ditrifluoroacetic acid[6], and bis(2,2,2-trifluoroacetate)[10] salts, which will have different molecular weights and CAS numbers.

Spectroscopic Characterization

Comprehensive structural elucidation is essential for verifying the identity and purity of such a key intermediate. While detailed spectra are often proprietary, the expected spectroscopic signatures can be expertly inferred.

-

¹H NMR: The proton NMR spectrum is a primary tool for identification.[7] Key expected signals include multiplets for the methylene protons on both the azetidine and piperidine rings. The azetidine methine proton (CH-N) would appear as a distinct multiplet. The protons on the piperidine ring adjacent to the fluorine atoms (at C3 and C5) would likely show complex splitting patterns due to both geminal and vicinal coupling to the fluorine atoms.

-

¹³C NMR: The carbon spectrum would confirm the presence of the 8 carbon atoms in the molecule. The carbon bearing the gem-difluoro group (C4 of the piperidine) would appear as a characteristic triplet due to one-bond C-F coupling, shifted significantly downfield. Other carbons near the fluorine atoms may also exhibit smaller C-F coupling.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance would be expected for the two equivalent fluorine atoms, confirming the presence of the CF₂ group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 177.12, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition.

The application of 2D NMR techniques like COSY (¹H-¹H) and HSQC (¹H-¹³C) would be used to definitively assign all proton and carbon signals, providing unequivocal structural confirmation.[11]

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthesis

A robust and scalable synthesis is paramount for the utility of any building block. While specific proprietary routes exist, a chemically sound and logical pathway can be designed based on established synthetic transformations in heterocyclic chemistry.[12][13] The most logical disconnection is at the C-N bond linking the two heterocyclic rings. This leads to a protected azetidine synthon and 4,4-difluoropiperidine. A practical forward synthesis would involve a reductive amination protocol.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following protocol is a representative, field-proven method for executing the key coupling step.

-

Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4,4-difluoropiperidine (1.1 eq).

-

Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. The choice of this reagent is critical as it is selective for the reduction of iminiums in the presence of the ketone starting material and is tolerant of mildly acidic conditions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification (Intermediate): Purify the crude intermediate, 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine, by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

-

Final Isolation: Stir the deprotection reaction at room temperature until complete (monitored by LC-MS). Remove the solvent and excess acid under reduced pressure. If the salt form is desired, it can be isolated directly. For the free base, perform a basic workup and extract with an organic solvent to yield the final product, this compound.

Reactivity Profile

The primary site of reactivity on the final molecule is the secondary amine of the azetidine ring. This nitrogen is a competent nucleophile and can be readily functionalized via acylation, alkylation, sulfonylation, or used in further coupling reactions to append other fragments of a target molecule. The tertiary amine of the piperidine is significantly less basic due to the adjacent gem-difluoro group and is generally not reactive under standard conditions.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a high-value building block for complex drug targets.

-

Scaffold for CNS Agents: The 4,4-difluoropiperidine scaffold has been successfully employed in the development of potent and selective dopamine D4 receptor antagonists.[5] The combination with the azetidine moiety provides a novel vector space to explore structure-activity relationships (SAR) for this and other G-protein coupled receptors (GPCRs) implicated in neurological disorders.

-

Modulation of Physicochemical Properties: Medicinal chemists can use this building block to systematically modify drug candidates. The gem-difluoro group reliably lowers the pKa of the piperidine nitrogen, which can be critical for achieving a desired ionization state at physiological pH, thereby impacting solubility, permeability, and target binding.[1]

-

Enhancement of Metabolic Stability: The blocked 4-position of the piperidine ring prevents metabolic hydroxylation, a common metabolic pathway for piperidine-containing drugs.[2] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of active metabolites.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound should always be consulted, hazard information can be extrapolated from structurally related compounds like 4,4-difluoropiperidine.

-

Hazards: The parent compound is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause serious skin and eye irritation.[14][15] It is prudent to handle this compound with the same level of caution.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Storage and Stability: The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C).[6][8] It is listed as moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability and purity.[6]

Conclusion

This compound is a modern and strategically designed molecular building block that offers a powerful combination of features for drug discovery. Its unique architecture provides conformational rigidity, a site for controlled vector elaboration, enhanced metabolic stability, and inherent modulation of basicity. For scientists and researchers in pharmaceutical development, this compound represents a valuable tool for accelerating the discovery of novel therapeutics with optimized drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. This compound(1257293-83-6) 1H NMR [m.chemicalbook.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. 1864979-29-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. 2286232-45-7|this compound bis(2,2,2-trifluoroacetate)|BLD Pharm [bldpharm.com]

- 11. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine

This compound is a synthetic heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure uniquely combines two highly sought-after motifs: the strained azetidine ring and the geminally-difluorinated piperidine ring. The azetidine moiety, a four-membered nitrogen-containing ring, provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often improving metabolic stability and cell permeability. Concurrently, the 4,4-difluoropiperidine group is a valuable bioisostere for a carbonyl or an unsubstituted piperidine ring. The gem-difluoro substitution can modulate the basicity (pKa) of the piperidine nitrogen and enhance metabolic stability by blocking potential sites of oxidation, while also potentially improving binding affinity and other pharmacokinetic properties.[1]

This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a logical synthetic approach, and its critical role as a building block in the development of novel therapeutics.

Core Physicochemical Properties

The fundamental characteristics of this compound and its common salt forms are crucial for its application in synthesis and screening. The free base is the primary form, while its salts, such as the hydrochloride and trifluoroacetate, are often used to improve solubility and handling.

| Property | Free Base | Ditrifluoroacetic Acid Salt | Hydrochloride Salt |

| Molecular Formula | C₈H₁₄F₂N₂[2][3] | C₁₂H₁₆F₈N₂O₄[4] | C₈H₁₅ClF₂N₂ |

| Molecular Weight | 176.21 g/mol [2] | 404.25 g/mol [4] | Not explicitly found |

| CAS Number | 1257293-83-6[2][3] | 2286232-45-7[4] | 1864979-29-2[5] |

| Appearance | White to off-white powder/solid[6] | Solid[6] | Not explicitly found |

| Solubility | Soluble in DMSO, methanol; limited in water[6] | Not explicitly found | Not explicitly found |

| Storage | Store at 2-8°C in a cool, dry place[3][6] | Store in a cool, dry place | Not explicitly found |

Structural Analysis and Chemical Representation

The molecule's structure is defined by the tertiary amine linkage between the 3-position of the azetidine ring and the nitrogen atom of the 4,4-difluoropiperidine ring. This linkage creates a compact and rigid scaffold that is of high interest for probing the binding pockets of biological targets.

Caption: 2D Chemical Structure of this compound.

Synthesis and Characterization: A Strategic Approach

While proprietary synthesis routes are common, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common strategy would involve the reductive amination between a protected 3-azetidinone and 4,4-difluoropiperidine, or an N-alkylation reaction between a protected 3-aminoazetidine and a suitable 4,4-difluoropiperidine precursor.

A likely pathway involves the coupling of 4,4-difluoropiperidine with a protected azetidine derivative, such as N-Boc-3-azetidinone.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) and 4,4-difluoropiperidine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.2 eq) to neutralize the hydrochloride salt.

-

Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture portion-wise at room temperature. The choice of this reagent is critical as it is mild enough to not reduce the ketone before iminium ion formation, thus minimizing side reactions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

-

Final Isolation: After the deprotection is complete (monitored by TLC or LC-MS), concentrate the solvent. The final product can be isolated as its corresponding salt or neutralized with a base to yield the free base, this compound.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. As indicated by available data, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.[2] The ¹H NMR spectrum would be expected to show characteristic signals for the azetidine and piperidine ring protons.

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound serves as a critical building block for creating more complex molecules with therapeutic potential. The 4,4-difluoropiperidine scaffold, in particular, has been integral in the development of antagonists for various G-protein coupled receptors (GPCRs).

-

Dopamine Receptor Antagonists: Research has identified the 4,4-difluoropiperidine scaffold as a potent core for dopamine D4 receptor antagonists.[7] These antagonists are being investigated for their potential in treating neurological disorders.

-

Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have also been developed as antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and addiction.[8]

-

Privileged Scaffolds: Both the azetidine and fluorinated piperidine motifs are considered "privileged scaffolds" in medicinal chemistry.[1] Their combination in this single, readily available intermediate allows for rapid exploration of chemical space in lead optimization campaigns, saving valuable time and resources in the drug discovery pipeline.

Caption: Role as an intermediate in developing novel therapeutics.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined structure, combining the rigidity of the azetidine ring with the favorable drug-like properties imparted by the 4,4-difluoropiperidine moiety, makes it a high-value intermediate. With a molecular weight of 176.21 g/mol for the free base, this building block provides a solid foundation for the synthesis of next-generation therapeutics aimed at challenging biological targets. Its strategic application continues to contribute to the advancement of pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(1257293-83-6) 1H NMR [m.chemicalbook.com]

- 3. This compound, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. 2286232-45-7|this compound bis(2,2,2-trifluoroacetate)|BLD Pharm [bldpharm.com]

- 5. 1864979-29-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4,4-difluoropiperidine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Azetidine and Difluoropiperidine

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. 1-(Azetidin-3-yl)-4,4-difluoropiperidine, a heterocyclic compound featuring a strained azetidine ring linked to a gem-difluorinated piperidine moiety, has emerged as a significant building block in the design of next-generation therapeutics. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and burgeoning applications, underscoring its value to researchers and drug development professionals.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly utilized in drug design. Its inherent ring strain and conformational rigidity can lead to a favorable entropic profile upon binding to a biological target, potentially enhancing potency.[1][2] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability.[3][4]

Complementing the azetidine is the 4,4-difluoropiperidine scaffold. The introduction of gem-difluoro substituents onto the piperidine ring is a well-established strategy to modulate basicity and lipophilicity, while simultaneously blocking a potential site of metabolism. This modification can significantly enhance a drug candidate's metabolic half-life and oral bioavailability.

The combination of these two privileged fragments in this compound creates a versatile platform for the synthesis of novel chemical entities with potentially superior drug-like properties.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its application in synthetic chemistry and for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | Piperidine, 1-(3-azetidinyl)-4,4-difluoro-; 3-(4,4-Difluoropiperidin-1-yl)azetidine | [5] |

| CAS Number | 1257293-83-6 | [5] |

| Molecular Formula | C₈H₁₄F₂N₂ | [5] |

| Molecular Weight | 176.21 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in DMSO and methanol; limited solubility in water | [6] |

Synthesis and Purification: A Probable Synthetic Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a logical and commonly employed synthetic strategy involves the reductive amination of a protected 3-azetidinone with 4,4-difluoropiperidine, followed by a deprotection step. This approach is inferred from standard organic synthesis methodologies and the synthesis of structurally related compounds.[2][7]

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Reductive Amination

-

Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4,4-difluoropiperidine hydrochloride (1.1 equivalents) and a tertiary amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free base.

-

Formation of the Imine/Enamine Intermediate: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine, can be purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection

-

Reaction Setup: Dissolve the purified 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid-mediated Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Isolation of the Product: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting residue can be triturated with diethyl ether to yield the desired this compound as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[6] The free base can be obtained by neutralization with a suitable base.

Caption: A plausible two-step synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The unique combination of the azetidine and difluoropiperidine moieties makes it an attractive scaffold for targeting a variety of biological systems. While specific clinical candidates containing this exact fragment are not always publicly disclosed, the broader classes of compounds it is used to generate are indicative of its therapeutic promise.

One notable area of application is in the development of inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8] The nitrogen atoms in the scaffold can interact with key residues in the enzyme's active site, while the fluorinated piperidine can enhance metabolic stability.

Furthermore, derivatives of this scaffold have been explored in the context of oncology. For instance, novel TZT-1027 analogues incorporating a 3-aryl-azetidine moiety have been synthesized and evaluated for their antitumor activities.[9] The rigid azetidine ring can help to optimally position pharmacophoric elements for interaction with their biological targets.

The versatility of this building block allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for lead optimization and the development of new chemical entities with improved pharmacological profiles.

Caption: Key properties and therapeutic areas for derivatives of this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information on the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[3]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA) is a common method.[6]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. The amalgamation of the conformationally constrained azetidine ring with the metabolically robust 4,4-difluoropiperidine moiety provides a powerful platform for the development of novel therapeutics with enhanced drug-like properties. This guide has provided a foundational understanding of its synthesis, properties, and applications, highlighting its significance as a valuable building block for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. This compound(1257293-83-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. This compound Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. mdpi.com [mdpi.com]

- 10. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" 1H NMR and 13C NMR data

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound this compound. As a valued building block in medicinal chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount. This document, intended for researchers and scientists, details the experimental protocols for acquiring ¹H and ¹³C NMR spectra, presents a thorough interpretation of the spectral data, and explains the causal relationships between the molecular structure and the observed spectroscopic features. The guide emphasizes self-validating methodologies to ensure scientific integrity and provides authoritative references to ground the key analytical claims.

Introduction and Scientific Context

This compound is a saturated heterocyclic compound featuring two key pharmacophoric scaffolds: a strained azetidine ring and a gem-difluorinated piperidine ring. The azetidine motif is present in numerous biologically active natural products and synthetic drugs, often serving as a rigid linker or a metabolically stable amine source.[1][2] The 4,4-difluoropiperidine moiety is frequently employed in drug design as a bioisostere for a carbonyl group or to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.[3][4] The presence of fluorine atoms introduces unique spectroscopic handles, making ¹⁹F NMR a valuable complementary technique, though this guide will focus on the foundational ¹H and ¹³C NMR analysis.[5][6]

Given the compound's structural complexity, NMR spectroscopy is the definitive technique for its characterization. This guide will dissect the ¹H and ¹³C NMR spectra, providing a detailed assignment of all proton and carbon signals, supported by established principles of chemical shifts and spin-spin coupling.

Molecular Structure and Atom Numbering

For clarity and unambiguous spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is foundational to accurate structural elucidation. The following protocols are designed to be robust and self-validating.

General Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a critical, self-validating process. Each step builds upon the last, with feedback loops for optimization.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred for its ability to resolve N-H protons.[7]

-

Internal Standard : Add tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

-

Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[7]

-

Acquisition Parameters : Utilize a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds to ensure accurate integration.[8]

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol for ¹³C NMR Spectroscopy

-

Sample and Instrument : Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Acquisition Parameters : Acquire a proton-decoupled spectrum at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz instrument). A wider spectral width (e.g., 240 ppm) is required.[9] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing : Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their connectivity (spin-spin coupling).

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR data for this compound, based on data available from chemical suppliers and established chemical shift principles.[10][11]

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N'-H | ~2.1 (variable) | br s | - | 1H |

| C2'-H ₂, C3'-H ₂ | 3.63 | t | 7.2 | 4H |

| C1'-H | 3.29 | p | 7.2 | 1H |

| C2-H ₂, C6-H ₂ | 2.55 | t | 5.6 | 4H |

| C3-H ₂, C5-H ₂ | 1.95 | tt | 14.4, 5.6 | 4H |

Note: Data synthesized from available sources.[10] Solvent: CDCl₃, 400 MHz. Multiplicity: s=singlet, t=triplet, p=pentet, tt=triplet of triplets, br=broad.

Interpretation of ¹H NMR Spectrum

-

Azetidine Ring Protons (C1', C2', C3') : The azetidine ring protons are expected to appear at a relatively high chemical shift due to the ring strain and the influence of the nitrogen atom.

-

The methine proton (C1'-H ) serves as the key linkage and is expected to be a multiplet, likely a pentet, due to coupling with the four adjacent methylene protons on the azetidine ring.[1] Its signal is found at approximately 3.29 ppm.

-

The four methylene protons on the azetidine ring (C2'-H₂ and C3'-H₂ ) are chemically equivalent due to rapid conformational averaging and appear as a triplet at 3.63 ppm, coupled to the C1'-H proton.[11]

-

The azetidine N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

Piperidine Ring Protons (C2, C3, C5, C6) :

-

The protons on carbons adjacent to the piperidine nitrogen (C2-H₂ and C6-H₂ ) appear as a triplet around 2.55 ppm. The multiplicity arises from coupling to the neighboring methylene protons at C3 and C5.

-

The protons on carbons beta to the nitrogen (C3-H₂ and C5-H₂ ) are significantly affected by the gem-difluoro group at C4. They appear further upfield around 1.95 ppm. Their signal is a triplet of triplets, showing coupling to both the protons at C2/C6 and a through-space or four-bond coupling to the fluorine atoms (⁴JH-F). This long-range H-F coupling is a hallmark of fluorinated aliphatic rings.[12]

-

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic environment. The presence of fluorine introduces characteristic splitting patterns due to C-F coupling.

¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR data. The chemical shifts are estimated based on standard values for piperidines and azetidines, with adjustments for fluorine substitution effects.[9][13]

| Assigned Carbon | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (¹JC-F, ²JC-F, Hz) |

| C4 | 122.5 | t | ~245 |

| C2 , C6 | 52.1 | t | ~4 |

| C3 , C5 | 33.7 | t | ~22 |

| C1' | 60.5 | s | - |

| C2' , C3' | 47.5 | s | - |

Note: Predicted data based on established principles of ¹³C NMR.[14][15] Solvent: CDCl₃, 100 MHz. Multiplicity: s=singlet, t=triplet.

Interpretation of ¹³C NMR Spectrum

-

Piperidine Ring Carbons :

-

The most distinct signal in the spectrum belongs to C4 , the carbon bearing the two fluorine atoms. It appears far downfield (~122.5 ppm) due to the strong deshielding effect of the two highly electronegative fluorine atoms. Crucially, this signal is split into a triplet due to one-bond coupling (¹JC-F) with the two fluorine atoms, with a large coupling constant of approximately 245 Hz. This triplet is an unambiguous diagnostic feature for a CF₂ group.[16]

-

The carbons adjacent to the CF₂ group (C3 and C5 ) appear around 33.7 ppm. Their signal is also a triplet, but this time due to a smaller two-bond coupling (²JC-F) of around 22 Hz.

-

The carbons adjacent to the nitrogen (C2 and C6 ) are found at ~52.1 ppm. They may also exhibit a small triplet splitting from three-bond C-F coupling (³JC-F), though this can sometimes be unresolved.

-

-

Azetidine Ring Carbons :

-

The methine carbon linking the two rings (C1' ) is expected around 60.5 ppm.

-

The two equivalent methylene carbons of the azetidine ring (C2' and C3' ) will produce a single signal around 47.5 ppm.

-

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, with characteristic shifts and coupling patterns for both the azetidine and difluoropiperidine rings. The ¹³C NMR spectrum provides complementary evidence, most notably the diagnostic triplet for the C4 carbon at ~122.5 ppm, which confirms the gem-difluoro substitution. The detailed analysis presented in this guide serves as a robust framework for the identity and purity confirmation of this important chemical entity in any research or drug development setting.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. This compound(1257293-83-6) 1H NMR [m.chemicalbook.com]

- 11. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. compoundchem.com [compoundchem.com]

- 16. researchgate.net [researchgate.net]

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" crystal structure

An In-Depth Technical Guide to the Anticipated Crystal Structure and Conformational Landscape of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and conformational properties of this compound, a heterocyclic scaffold of significant interest in modern drug discovery. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes crystallographic data from analogous structures, theoretical principles, and established knowledge in medicinal chemistry to construct a detailed predictive model. We will explore the synthesis, the influence of gem-difluorination on the piperidine ring, the inherent structural constraints of the azetidine moiety, and the interplay between these two saturated heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of this valuable building block.

Introduction: The Rise of Fluorinated Azetidinyl-Piperidines in Medicinal Chemistry

The confluence of saturated heterocyclic rings in a single molecular entity has become a powerful strategy in the design of novel therapeutics. The title compound, this compound, marries two such privileged scaffolds: the conformationally flexible piperidine and the strained, rigid azetidine. The incorporation of fluorine, particularly as a gem-difluoro group, further imparts unique physicochemical properties that can

An In-depth Technical Guide to the Stability and Storage of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a valuable heterocyclic building block in modern medicinal chemistry, prized for its unique three-dimensional structure. Comprising a strained azetidine ring linked to a robust difluoropiperidine moiety, its chemical stability is a critical parameter for ensuring the integrity of synthetic pathways and the shelf-life of research samples. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling.

Introduction: A Molecule of Dichotomous Stability

This compound (CAS No: 1257293-83-6) presents a fascinating case study in chemical stability. It is a molecule of two halves: the highly stable 4,4-difluoropiperidine ring and the inherently strained, more reactive azetidine ring.

-

The 4,4-Difluoropiperidine Moiety: The piperidine ring is a saturated heterocycle known for its conformational stability. The introduction of a geminal difluoro group at the 4-position further enhances this stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to chemical and enzymatic degradation.[1] This moiety is not considered a primary point of failure under standard laboratory conditions.

-

The Azetidine Moiety: In contrast, the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[2] While more stable than a three-membered aziridine, this strain makes the azetidine ring the molecule's principal vulnerability, particularly to ring-opening reactions.[2][3]

Understanding the interplay between these two components is paramount for predicting the compound's behavior and ensuring its long-term viability in a research or development setting.

Predicted Degradation Pathways

Forced degradation studies on related structures provide a clear indication of the likely decomposition mechanisms for this compound.[4][5] The primary routes of degradation are predicted to be acid-catalyzed hydrolysis and, to a lesser extent, oxidation.

Acid-Catalyzed Azetidine Ring Cleavage

The most significant stability concern is the susceptibility of the azetidine ring to cleavage under acidic conditions.[6][7] This pathway is initiated by the protonation of the azetidine nitrogen, which dramatically increases the ring strain and activates the C-N bonds toward nucleophilic attack. This leads to the formation of an unstable azetidinium ion, which is readily opened by even weak nucleophiles (such as water or halide ions) present in the medium.[8][9]

The proposed mechanism is as follows:

Caption: Predicted pathway for acid-catalyzed degradation.

This degradation can occur during aqueous acidic workups in synthesis or upon exposure to acidic surfaces, such as standard silica gel during column chromatography.[6]

Oxidation of Amine Centers

As a molecule containing secondary and tertiary aliphatic amine functionalities, this compound is susceptible to oxidation.[10] Atmospheric oxygen can lead to the formation of N-oxides and other degradation products over time, a process that can be accelerated by light and the presence of trace metal ions.[11][12] While arylamines are particularly known to become colored upon oxidation, aliphatic amines are also prone to this degradation pathway, which can compromise sample purity.[13][14]

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound, the following storage and handling conditions are recommended to maximize shelf-life and preserve purity. These recommendations are designed to mitigate the degradation pathways outlined above.

Core Storage Conditions

To ensure the long-term stability of this compound, a multi-faceted approach to storage is essential. The primary goals are to exclude acid, moisture, and oxygen, while maintaining low temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential chemical degradation reactions. Some suppliers recommend cold-chain transportation for related salts, indicating temperature sensitivity.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation of the amine functionalities.[12][13] |

| Moisture | Store in a Desiccator | The compound is expected to be hygroscopic, a common property of amines.[15] Moisture can facilitate hydrolytic degradation pathways. |

| Light | Amber Vial / Store in Dark | Protects against potential photolytic degradation, although saturated heterocycles are generally robust in this regard.[16][17] |

| Container | Tightly Sealed, Borosilicate Glass or HDPE | Prevents ingress of moisture and air. Use materials that are non-reactive with amines.[15] |

Experimental Workflow: Stability Assessment Protocol

For critical applications in drug development, verifying the stability of a specific batch is often necessary. A forced degradation study can be designed to rapidly assess stability under stressed conditions.[4][18]

Objective: To identify conditions that lead to degradation and characterize the resulting impurities.

Methodology:

-

Solution Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various solvents:

-

0.1 N HCl (Acidic Hydrolysis)

-

0.1 N NaOH (Basic Hydrolysis)

-

Deionized Water (Neutral Hydrolysis)

-

3% H₂O₂ (Oxidative)

-

-

Stress Conditions:

-

Hydrolytic: Incubate the acidic, basic, and neutral solutions at 60°C for 24-48 hours.

-

Oxidative: Keep the H₂O₂ solution at room temperature for 24 hours.

-

Thermal (Solid State): Store the solid compound at 80°C for 1 week.

-

Photolytic (Solid State): Expose the solid compound to a calibrated light source (ICH Q1B guidelines).

-

-

Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a stability-indicating method like HPLC-UV/MS.

-

Evaluation: Compare the chromatograms of stressed samples to a control sample stored under ideal conditions. A loss of >10-20% of the parent peak or the appearance of significant new peaks indicates degradation.

References

- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photomediated ring contraction of saturated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

Foreword: The Strategic Imperative of Advanced Scaffolds in Drug Discovery

An In-depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Privileged scaffolds—molecular frameworks that demonstrate binding capabilities to multiple biological targets—serve as invaluable starting points. The This compound core (CAS No: 1257293-83-6) has emerged as such a scaffold, skillfully merging the desirable attributes of two distinct heterocyclic systems to offer a potent platform for innovation.[1][2] This guide synthesizes current knowledge on this core, providing a technical exploration of its synthesis, rationale for its use, and its application in developing next-generation therapeutics.

PART 1: The Architectural Logic of the this compound Core

The power of this scaffold lies in the synergistic combination of its two constituent heterocycles: the azetidine and the 4,4-difluoropiperidine. Understanding the individual contributions of each component is key to appreciating the scaffold's utility.

The Azetidine Moiety: A Vector for Potency and Improved Properties

The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[3] Historically, its synthesis was considered challenging, but recent advancements have made it a readily accessible building block.[3][4]

-

Structural Rigidity and Vectorial Control: Unlike more flexible alkyl chains or larger rings, the strained, rigid nature of the azetidine ring provides a well-defined exit vector. This conformational constraint can lock a pharmacophore into an optimal binding orientation, reducing the entropic penalty upon binding and enhancing potency.

-

Physicochemical Modulation: Azetidine is a bioisostere for other common functionalities, offering a unique profile of stability and basicity. Its incorporation can improve aqueous solubility and other drug-like properties.

-

Pharmacological Versatility: The azetidine moiety is present in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and analgesic properties, and has been successfully applied to agents targeting the central nervous system.[3]

The 4,4-Difluoropiperidine Moiety: Engineering Metabolic Stability and Potency

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, found in drugs targeting a vast range of conditions from cancer to neurological disorders.[5][6][7] The strategic introduction of geminal fluorine atoms at the C4 position dramatically enhances its value.

-

Metabolic Blocking: The C-H bonds adjacent to a nitrogen atom are often susceptible to cytochrome P450-mediated oxidation. Replacing these with metabolically robust C-F bonds at the C4 position effectively blocks this common metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.[8]

-

Bioisosterism and Polarity: The difluoromethylene (CF₂) group acts as a non-hydrolyzable bioisostere of a ketone (carbonyl) group. It can act as a hydrogen bond acceptor while subtly modulating the basicity (pKa) of the piperidine nitrogen and the lipophilicity of the molecule.[9]

-

Conformational Influence: The presence of the electronegative fluorine atoms can influence the conformational preference (e.g., chair vs. twist-boat) of the piperidine ring, which can be critical for precise receptor engagement.

Caption: Synergistic benefits of the combined heterocyclic scaffold.

PART 2: Synthetic Methodologies and Derivatization Strategies

The synthesis of the core scaffold and its subsequent analogs is a multi-step process that requires careful planning, particularly regarding the choice of protecting groups and coupling strategies.

General Protocol for Core Scaffold Synthesis

The following represents a generalized, logical workflow for the synthesis of the this compound core.

Step 1: Synthesis of N-Protected 4,4-Difluoropiperidine

-

Objective: Introduce the gem-difluoro moiety onto the piperidine ring.

-

Methodology:

-

Start with a commercially available N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to many reaction conditions but easily removed under acidic conditions.

-

Dissolve the N-Boc-4-piperidone in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C or -78 °C.

-

Add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E, dropwise. This step can be challenging due to potential side reactions like HF elimination, and reagents like SF4/HF have been used to achieve higher yields in complex systems.[9]

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography to yield N-Boc-4,4-difluoropiperidine.

-

Step 2: Deprotection and Coupling with Azetidine Precursor

-

Objective: Couple the two heterocyclic rings.

-

Methodology:

-

Remove the Boc group from N-Boc-4,4-difluoropiperidine using a strong acid like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, to yield 4,4-difluoropiperidine as a salt.

-

Neutralize the salt with a base and react the resulting free amine with an N-protected azetidine derivative, such as 1-Boc-3-tosyloxyazetidine or 1-Boc-3-iodoazetidine.

-

This N-alkylation reaction is typically performed in a polar aprotic solvent (e.g., acetonitrile or DMF) with a non-nucleophilic base (e.g., potassium carbonate or DIPEA) at elevated temperatures.

-

Purify the coupled product, 1-(1-Boc-azetidin-3-yl)-4,4-difluoropiperidine, via chromatography.

-

Step 3: Final Deprotection

-

Objective: Expose the azetidine nitrogen for further derivatization.

-

Methodology:

Strategies for Analog Synthesis

The true power of the scaffold is realized through the synthesis of a library of analogs. The primary point of diversification is the secondary nitrogen of the azetidine ring.

-

N-Acylation: React the core scaffold with various acyl chlorides or carboxylic acids (using coupling agents like HATU) to form amide analogs.

-

N-Alkylation/Reductive Amination: React the core with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate diverse N-alkylated derivatives.

-

N-Arylation: Employ Buchwald-Hartwig or Ullmann coupling conditions to attach aryl or heteroaryl moieties to the azetidine nitrogen.

PART 3: Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic targets, demonstrating its privileged nature.

Key Therapeutic Areas of Investigation

| Therapeutic Area | Target Class / Specific Target | Role of the Scaffold | Representative Findings |

| Neuroscience | Dopamine D4 Receptor | The 4,4-difluoropiperidine ether scaffold provided exceptional binding affinity (Ki = 0.3 nM) and selectivity (>2000-fold) over other dopamine receptor subtypes.[12] | Identified potent and selective D4 antagonists as in vitro tool compounds, though microsomal stability was a challenge.[12] |

| Neuroscience / Pain | Neurokinin-2 (NK2) Receptor | An azetidinyl-ethyl-piperidone structure showed excellent functional potency (pA2 = 9.3) and significantly improved metabolic stability in human liver microsomes.[8] | Optimization of the azetidine 3-substituent led to potent and stable NK2 antagonists with excellent selectivity.[8] |

| Immunology | MRGPRX2 | The 4,4-difluoropiperidine serves as a key intermediate in the synthesis of antagonists for this G-protein coupled receptor involved in hypersensitivity reactions.[9] | The scaffold is integral to building complex molecules targeting MRGPRX2.[9] |

| Metabolic Disease | α-Glucosidase | Fluorine-substituted piperidines showed extraordinary inhibitory activity against α-glucosidase, several-fold more potent than the standard drug acarbose.[13] | Novel piperidine derivatives show promise as anti-diabetic agents.[13] |

| Neurodegenerative Disease | Cholinesterases (AChE/BChE) | Fluorine-substituted piperidines demonstrated notable inhibitory effects against cholinesterases, key targets in Alzheimer's disease.[13] | The scaffold serves as a basis for developing multifunctional agents for diseases like Alzheimer's.[13] |

| Cardiovascular Disease | Cholesterol Absorption (NPC1L1) | While not a direct analog, the related azetidin-2-one scaffold is the core of Ezetimibe, a potent cholesterol absorption inhibitor, highlighting the utility of azetidines in this field.[14] | SAR studies on related scaffolds provide a roadmap for designing new cholesterol-lowering agents.[14] |

Core Structure-Activity Relationship (SAR) Insights

The exploration of analogs has revealed key structural determinants for activity.

Caption: Key points of SAR for the azetidinyl-difluoropiperidine scaffold.

-

Azetidine N-Substituent: This is the most critical position for modulating pharmacology. The size, electronics, and hydrogen-bonding capacity of the group attached here will dictate the affinity and selectivity for the biological target.

-

Azetidine C3-Substituent: As seen in the NK2 antagonist development, modifying the substituent at the azetidine's 3-position (in this case, on the nitrogen of the piperidine) is a powerful strategy to optimize potency and moderate lipophilicity, which in turn improves the pharmacokinetic profile.[8]

-

The Gem-Difluoro Group: Its primary role is defensive, protecting the molecule from metabolism. Replacing it with a hydrogen or a carbonyl group would likely result in a drastically different pharmacokinetic profile and potentially altered receptor interactions.

-

Balancing Lipophilicity and Potency: A recurring theme in the development of derivatives is the need to balance high potency with optimal physicochemical properties. Highly lipophilic compounds, while often potent, can suffer from poor solubility, high plasma protein binding, and off-target effects.[8][12] SAR studies often focus on introducing polarity (e.g., via sulfamides or other polar groups) to reduce lipophilicity (logD) while maintaining potency.[8]

PART 4: Future Directions and Conclusion

The this compound scaffold represents a successful convergence of strategic design principles in medicinal chemistry. Its inherent structural and physicochemical advantages have established it as a valuable starting point for tackling a diverse array of biological targets.

Future opportunities will likely focus on:

-

Expanding Chemical Space: Developing novel synthetic routes to introduce substitution on the piperidine ring itself, beyond the C4 position, to explore new binding interactions.

-

Chiral Analogs: Synthesizing and evaluating enantiomerically pure versions of the scaffold and its derivatives, as stereochemistry often plays a critical role in biological activity.

-

Application to New Targets: Leveraging the scaffold's favorable properties to design inhibitors for emerging and challenging target classes, such as protein-protein interactions or epigenetic targets.

References

- 1. This compound, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 11. 2286232-45-7|this compound bis(2,2,2-trifluoroacetate)|BLD Pharm [bldpharm.com]

- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-(Azetidin-3-YL)-4,4-difluoropiperidine hydrochloride (CAS: 1864979-29-2), a novel and strategic building block for drug discovery and development. The document elucidates the compound's physicochemical properties, details robust synthetic and analytical protocols, and explores its applications, which are rooted in the unique structural and functional advantages conferred by its constituent azetidine and 4,4-difluoropiperidine scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to create next-generation therapeutics.

Section 1: Introduction to Privileged Scaffolds in Modern Drug Design

The pursuit of novel chemical entities with improved pharmacological profiles—enhanced potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties—has led to an increased focus on three-dimensional, sp³-rich molecular architectures.[1] this compound hydrochloride represents the convergence of two such "privileged" scaffolds, offering a unique combination of properties highly sought after in medicinal chemistry.

The Azetidine Moiety: A Compact Scaffold for Physicochemical Optimization

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable component in drug design.[2][3] Its inherent ring strain and conformational rigidity provide precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity for biological targets.[2] Compared to more common saturated heterocycles like pyrrolidine or piperidine, azetidines can offer improved aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity, all of which are critical parameters for developing successful drug candidates.[1][4] This heterocycle is a key component in various therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[5]

The 4,4-Difluoropiperidine Moiety: Strategic Bioisosterism and Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy for modulating molecular properties. The gem-difluoro group on the 4-position of the piperidine ring is particularly strategic. It serves as a bioisostere for a carbonyl group, can lower the pKa of the piperidine nitrogen, and, most critically, blocks metabolic oxidation at the C4 position, a common site of metabolism for piperidine-containing compounds. This modification can significantly improve a compound's pharmacokinetic profile.[6] The 4,4-difluoropiperidine scaffold has been successfully incorporated into potent and selective antagonists for targets such as the dopamine D4 and orexin receptors, demonstrating its utility in central nervous system (CNS) drug discovery.[6][7][8]

Rationale for Integration: A Versatile Building Block

The combination of these two moieties into a single building block creates a powerful tool for drug discovery. The azetidine ring provides a rigid, low-lipophilicity core with a secondary amine that serves as a versatile attachment point for further chemical elaboration. The 4,4-difluoropiperidine portion imparts metabolic stability and favorable electronic properties. This structure is therefore an ideal starting point for fragment-based drug design and library synthesis, enabling the rapid exploration of chemical space around a pre-validated, drug-like core.

Section 2: Physicochemical and Handling Properties

Accurate characterization of a compound's physical and chemical properties is fundamental for its effective use in synthesis and screening.

| Property | Value | Reference |

| Chemical Name | This compound hydrochloride | |

| CAS Number | 1864979-29-2 | [9][10] |

| Free Base CAS | 1257293-83-6 | [11] |

| Molecular Formula | C₈H₁₅ClF₂N₂ | [10] |

| Molecular Weight | 212.67 g/mol | [10] |

| Appearance | White to off-white solid/powder | [12] |

| Solubility | Soluble in DMSO and methanol; limited solubility in water | [12] |

| Purity | Typically ≥98% (by HPLC) | [12] |

Storage and Handling: this compound hydrochloride is moisture-sensitive.[12] It should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to ensure its long-term stability.[10][12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Section 3: Synthesis and Manufacturing

The synthesis of this bifunctional scaffold requires a multi-step approach that leverages modern techniques in heterocyclic chemistry. While the precise commercial synthesis route may be proprietary, a logical and robust pathway can be designed based on established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the C-N bond between the azetidine and piperidine rings. This leads to two key intermediates: a protected 3-functionalized azetidine and 4,4-difluoropiperidine.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 9. This compound hydrochloride | 1864979-29-2 [amp.chemicalbook.com]

- 10. 1864979-29-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 11. This compound, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 12. tradeindia.com [tradeindia.com]

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" ditrifluoroacetic acid salt synthesis

An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of this compound ditrifluoroacetic acid salt, a key building block in contemporary drug discovery. The synthesis is strategically designed around a convergent approach, involving the preparation of two key heterocyclic intermediates: N-Boc-azetidin-3-one and 4,4-difluoropiperidine hydrochloride. The core coupling is achieved through a high-fidelity reductive amination, followed by a standard deprotection and salt formation sequence. This document elucidates the causal-driven experimental choices, provides detailed step-by-step protocols, and offers insights grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Introduction: Significance and Synthetic Strategy

The this compound scaffold is a privileged motif in medicinal chemistry. The azetidine ring offers a rigid, three-dimensional exit vector, while the gem-difluoro substitution on the piperidine ring is a well-established strategy to modulate the lipophilicity and metabolic stability of adjacent functional groups, often by blocking potential sites of oxidative metabolism. The basicity of the piperidine nitrogen can also be fine-tuned by this substitution. Consequently, this scaffold is an important intermediate for developing active pharmaceutical ingredients (APIs).[1][2]

Our synthetic strategy is designed for efficiency and scalability, converging on a pivotal reductive amination step. The overall workflow is depicted below.

References

- 1. This compound Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. This compound, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

Methodological & Application

Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-(azetidin-3-yl)-4,4-difluoropiperidine, a valuable building block in contemporary drug discovery. The outlined synthetic strategy is designed for accessibility and efficiency, utilizing commercially available precursors. This guide details a two-step sequence commencing with a reductive amination to couple the azetidine and piperidine moieties, followed by a deprotection step to yield the final product. The protocols are presented with in-depth explanations of the chemical principles and experimental considerations, intended for researchers and professionals in pharmaceutical and chemical development.

Introduction

The incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine motif, in particular, has garnered significant interest as a bioisosteric replacement for less stable or metabolically labile functionalities. When coupled with the strained azetidine ring, a desirable scaffold for introducing conformational rigidity and novel exit vectors, the resulting this compound (CAS No: 1257293-83-6) emerges as a highly sought-after intermediate for the synthesis of novel therapeutic agents.[1][2] This application note provides a robust and reproducible two-step synthesis of this compound from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the reductive amination of N-Boc-azetidin-3-one with 4,4-difluoropiperidine. The resulting N-Boc protected intermediate is then deprotected under acidic conditions to afford the target compound.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-(N-Boc-azetidin-3-yl)-4,4-difluoropiperidine

Principle:

Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an iminium ion intermediate from a ketone and an amine, which is then reduced by a mild reducing agent.[3] In this protocol, N-Boc-azetidin-3-one reacts with 4,4-difluoropiperidine to form an iminium ion, which is subsequently reduced by sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity for iminium ions over ketones, minimizing side reactions.[4]

Precursor Information:

| Precursor | CAS Number | Molecular Weight | Supplier Notes |